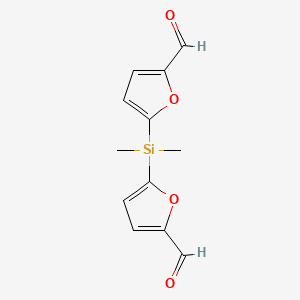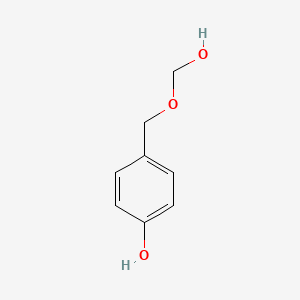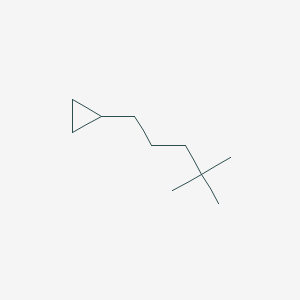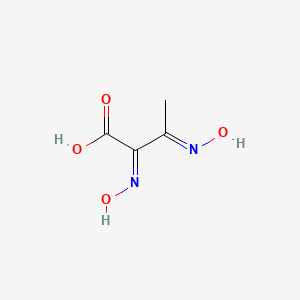![molecular formula C10H14O4 B14365999 3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione CAS No. 90237-09-5](/img/structure/B14365999.png)
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the dioxaspiro family, characterized by a spiro connection between two cyclic ethers. The molecular formula of this compound is C10H16O4, and it has a molecular weight of 200.23 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid . This reaction is carried out under mild conditions, making it an efficient approach to obtaining the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity
作用机制
The mechanism by which 3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but lacks the trimethyl groups.
3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Similar in structure but with fewer methyl groups.
Uniqueness
3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
90237-09-5 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
3,3,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C10H14O4/c1-6-4-10(7(11)13-6)5-9(2,3)14-8(10)12/h6H,4-5H2,1-3H3 |
InChI 键 |
OCJUILWHROMIPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(CC(OC2=O)(C)C)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


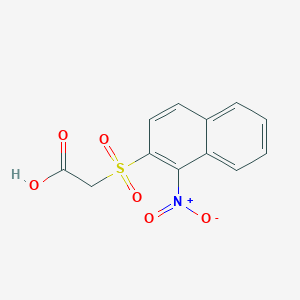
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
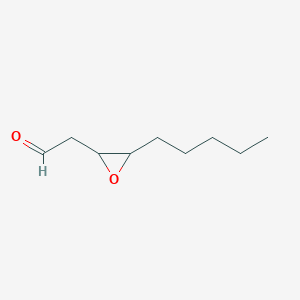
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)

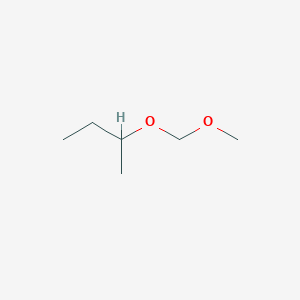
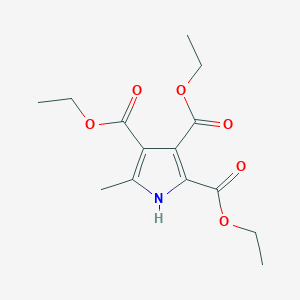
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
